molecular formula C12H13NO2S B7506096 N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B7506096
M. Wt: 235.30 g/mol
InChI Key: UHHPUZMRKAJITN-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a methyl group, and a furan ring

Properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9-5-6-10(15-9)8-13(2)12(14)11-4-3-7-16-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHPUZMRKAJITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Carboxamide Group: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with N-methyl-[(5-methylfuran-2-yl)methyl]amine in the presence of a base such as triethylamine (Et₃N) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carboxamide group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine (Br₂) or iodine (I₂).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Br₂ in acetic acid at elevated temperatures.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide: shares similarities with other thiophene and furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features of both thiophene and furan rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.

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